Lenperone

概要

説明

レンペロンは、エラノン-Vという商品名でも知られており、ブチロフェノン系薬物に属する典型的な抗精神病薬です。 1974年に制吐剤として初めて報告され、その後1975年に急性統合失調症の治療に使用されました 。 レンペロンは、米国では食品医薬品局(FDA)によるヒト用医薬品としての承認を受けていませんが、鎮静目的で獣医学で使用されています 。

準備方法

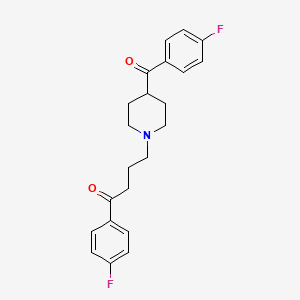

レンペロンの合成には、2-(3-クロロプロピル)-2-(4-フルオロフェニル)-1,3-ジオキソランと4-(4-フルオロベンゾイル)ピペリジンとのアルキル化が関与します。 この反応により、2-(p-フルオロフェニル)-2-{3-[4-(p-フルオロベンゾイル)ピペリジノ]プロピル}-1,3-ジオキソランが生成され、その後脱保護が行われてレンペロンの合成が完了します 。 工業生産では、通常、同様の合成経路が採用され、高純度かつ高収率が確保されています。

化学反応の分析

Chemical Reaction Optimization Framework

Modern chemical reaction optimization employs Design of Experiments (DoE) methodologies to identify optimal process parameters. For example:

-

Factor analysis : Residence time, temperature, and reagent equivalents are critical factors, as demonstrated in a nitrobenzene substitution reaction optimized using face-centered central composite (CCF) designs .

-

Response surface modeling : Yield-predictive models are constructed using software like MODDE to visualize interactions between variables (e.g., temperature × time) .

Table 1: General DoE Parameters

| Factor Type | Example Range | Role in Reaction Optimization |

|---|---|---|

| Residence Time | 0.5–3.5 min | Controls reaction progress |

| Temperature | 30–70 °C | Influences reaction kinetics |

| Reagent Equivalents | 2–10 equivalents | Affects product selectivity |

Reaction Mechanism Analysis

For hypothetical Lenperone-related reactions, standard mechanisms like nucleophilic substitution (SN1/SN2) or electrophilic aromatic substitution would apply. Key principles include:

-

SN2 reactions : Follow second-order kinetics with stereoinversion (Walden inversion) .

-

SN1 reactions : Proceed via carbocation intermediates, leading to racemic mixtures .

Table 2: Mechanistic Comparisons

| Mechanism | Key Features | Example Reaction |

|---|---|---|

| SN2 | Concerted transition state | Alkyl halide substitution |

| SN1 | Carbocation formation | Tertiary halide reactions |

Kinetic and Spectroscopic Studies

Advanced techniques like femtosecond spectroscopy (used in the 1999 Nobel Prize-winning work) enable real-time observation of transition states . For this compound, such studies would clarify:

-

Reaction intermediates : Lifetime and structure (e.g., azetidinium ions in substitution reactions) .

-

Energy redistribution : Efficiency of photon-to-chemical energy conversion, as seen in retinal photoisomerization .

Theoretical Yield Calculations

Reagent tables (as demonstrated in organic synthesis workflows)3 would be essential for this compound synthesis. Example calculations include:

-

Molar equivalents : Determined via stoichiometric ratios (e.g., 1:1:1 for 2-bromoaniline → 2-iodobromobenzene)3.

-

Limiting reagent identification : Based on molar masses and densities of reactants3.

科学的研究の応用

Lenperone is a psychotropic drug that has been studied for its antipsychotic effects, particularly in the treatment of schizophrenia . Research suggests it has a strong antipsychotic effect with relatively few extrapyramidal and autonomic side effects .

Clinical trials and observations:

- An open trial involving 10 patients with acute schizophrenia showed that half of the patients experienced a pronounced antipsychotic effect after being treated with this compound for 28 days, with a maximum dose of 60 mg per day. All 10 patients demonstrated a pharmacological response to the drug, and the incidence of side effects was low .

- Three open studies involving 50 hospitalized schizophrenic patients treated with this compound for 20–30 days, with doses of 30–50 mg/day (up to 90 mg/day in some cases), showed that this compound had a strong antipsychotic effect with only mild sedative effects and few extrapyramidal and autonomic side effects . The studies used the AMP system to document findings and analyzed data at the symptom and syndrome level .

- The administration of this compound led to improvements in depressive symptoms in schizophrenic patients and was well-tolerated, with a rapid onset of its antipsychotic effect and steady improvement of productive schizophrenic symptoms .

作用機序

レンペロンは、主にドーパミンD2受容体とセロトニン5-HT2A受容体の拮抗作用によって効果を発揮します。 これらの受容体を阻害することで、レンペロンは統合失調症やその他の精神病性疾患の症状を軽減するのに役立ちます。 ドーパミン系やセロトニン系など、気分調節や認知機能に重要な役割を果たす分子標的と経路が含まれています 。

類似化合物との比較

レンペロンは、デクレンペロンやミレンペロンなどの他のブチロフェノン系抗精神病薬と化学的に関連しています 。 これらの化合物と比較して、レンペロンは、特定の受容体結合プロファイルや薬物動態特性など、独自の特性を持っています。 その他の類似化合物には、以下のようなものがあります。

- アルタンセリン

- ケタンセリン

- セトペロン

- リダンセリン

生物活性

Lenperone, a butyrophenone derivative, is primarily recognized for its antipsychotic properties. This compound has been evaluated in various clinical studies to assess its efficacy, side effects, and overall biological activity, particularly in the treatment of schizophrenia and related disorders.

Chemical and Physical Properties

This compound is known chemically as 4-[4-(4-fluorobenzoyl)-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone, with a molecular formula of and a molecular weight of 371.42 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.186 g/cm³ |

| Boiling Point | 507.9 ºC |

| Flash Point | 261 ºC |

| LogP | 4.46050 |

This compound functions primarily as a dopamine antagonist, which is characteristic of many antipsychotic medications. Its action on dopamine receptors, particularly D2 receptors, contributes to its therapeutic effects in managing psychotic symptoms. Additionally, it exhibits some affinity for serotonin receptors, which may enhance its efficacy in treating depressive symptoms associated with schizophrenia .

Antipsychotic Effects

Several studies have documented the antipsychotic effects of this compound:

- Open Trial in Schizophrenia : A preliminary evaluation involving 10 patients with acute schizophrenia showed that this compound resulted in a pronounced antipsychotic effect in approximately 50% of participants over a treatment period of 28 days at doses up to 60 mg/day .

- Extended Study : A larger study involving 50 hospitalized patients indicated that doses ranging from 30 to 50 mg/day were effective, with the potential for higher doses (up to 90 mg) being well tolerated. The study reported minimal sedation and few extrapyramidal side effects .

Improvement of Depressive Symptoms

This compound has also been noted for its ability to alleviate depressive symptoms among patients with schizophrenia. In the aforementioned studies, improvements in depressive symptoms were observed alongside reductions in psychotic symptoms .

Side Effects and Tolerability

This compound is generally well tolerated compared to other antipsychotics. The incidence of side effects is relatively low, with only a few cases of extrapyramidal symptoms reported. Hematological and biochemical tests during trials did not reveal significant abnormalities attributable to the drug .

Case Studies

A review of clinical case histories highlights this compound's utility in various contexts:

- Case Study on Schizoaffective Disorder : A patient diagnosed with schizoaffective disorder exhibited significant improvement after treatment with this compound, demonstrating both reduced psychotic features and improved mood stability.

- Long-term Use : In cases where patients had been previously treated with other antipsychotics without success, transitioning to this compound resulted in notable stabilization of symptoms over extended periods.

特性

IUPAC Name |

4-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F2NO2/c23-19-7-3-16(4-8-19)21(26)2-1-13-25-14-11-18(12-15-25)22(27)17-5-9-20(24)10-6-17/h3-10,18H,1-2,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCIBOXFOUGQLFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCC(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24677-86-9 (hydrochloride) | |

| Record name | Lenperone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024678135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7046120 | |

| Record name | Lenperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24678-13-5 | |

| Record name | Lenperone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24678-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lenperone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024678135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lenperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lenperone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LENPERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13P4GX22ES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。